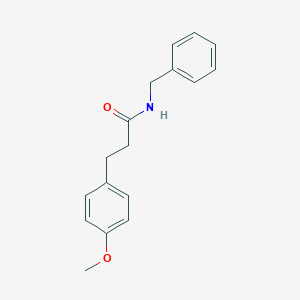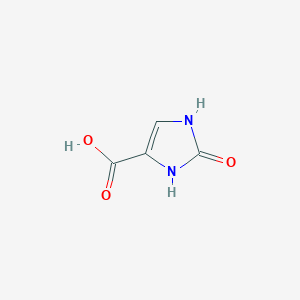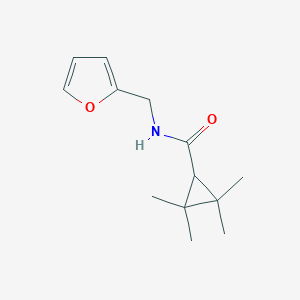
N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide, also known as FTMCP, is a novel cyclopropane-based compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FTMCP has been synthesized using various methods and has shown promising results in scientific research, making it a promising candidate for future drug development.
Mecanismo De Acción
The exact mechanism of action of N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide is not yet fully understood. However, studies have suggested that N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells through the activation of various signaling pathways. N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide has also been shown to inhibit the growth and proliferation of cancer cells by blocking the cell cycle at various stages.
Efectos Bioquímicos Y Fisiológicos
N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide has been shown to have several biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and antioxidant properties, N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide has also been shown to possess antimicrobial activity against various bacterial and fungal strains. Furthermore, N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide has been shown to have a low toxicity profile, making it a promising candidate for future drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide is its potent anticancer activity against various types of cancer cells. In addition, N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide has been shown to possess a low toxicity profile, making it a safe candidate for future drug development. However, one of the major limitations of N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide. Another direction is the investigation of the mechanism of action of N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide to better understand its anticancer and anti-inflammatory properties. Furthermore, future studies could focus on the development of N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide-based drug delivery systems to improve its solubility and bioavailability. Overall, N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide has shown promising results in scientific research and has the potential to be developed into a novel therapeutic agent for the treatment of various diseases.
Métodos De Síntesis
N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide can be synthesized using a variety of methods, including the reaction of furfurylamine with 2,2,3,3-tetramethylcyclopropanecarboxylic acid chloride. This reaction leads to the formation of N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide as a white crystalline solid, which can be purified using standard techniques such as recrystallization.
Aplicaciones Científicas De Investigación
N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Several studies have shown that N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide exhibits potent anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. In addition, N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Propiedades
Número CAS |
6371-22-8 |
|---|---|
Nombre del producto |
N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide |
Fórmula molecular |
C13H19NO2 |
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C13H19NO2/c1-12(2)10(13(12,3)4)11(15)14-8-9-6-5-7-16-9/h5-7,10H,8H2,1-4H3,(H,14,15) |
Clave InChI |
OWQBKSNEDAEYBI-UHFFFAOYSA-N |
SMILES |
CC1(C(C1(C)C)C(=O)NCC2=CC=CO2)C |
SMILES canónico |
CC1(C(C1(C)C)C(=O)NCC2=CC=CO2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



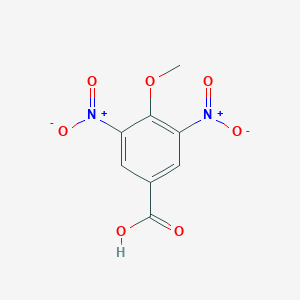
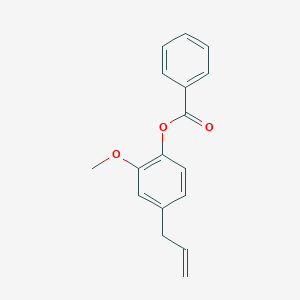
![7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B181213.png)
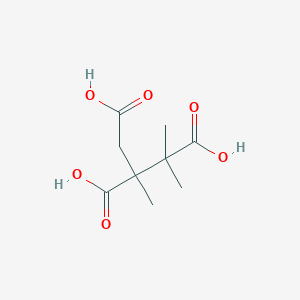
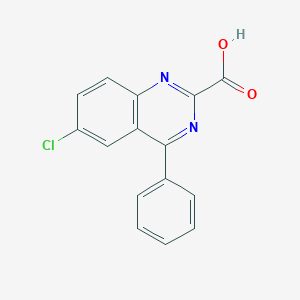
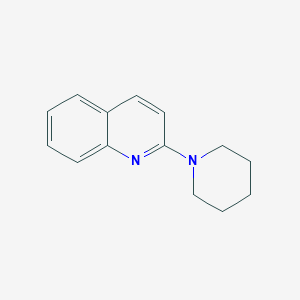
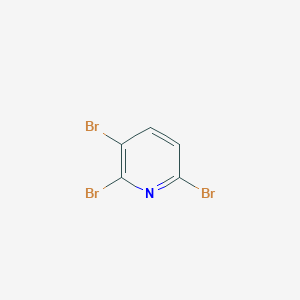
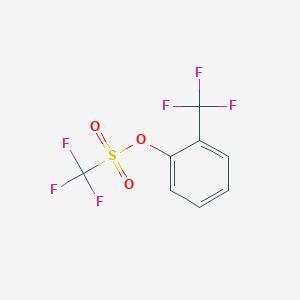
![2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B181226.png)
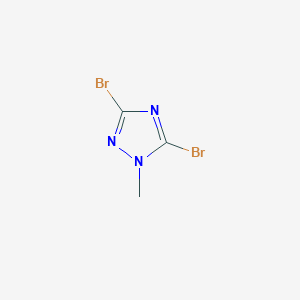
![1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]sulfonyl]-](/img/structure/B181228.png)
